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Compound of Interest

Compound Name: Octyl octanoate

Cat. No.: B1197113

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of octyl octanoate as a food additive, offering
a comparative analysis with viable alternatives. The information is intended to assist
researchers, scientists, and professionals in the field of drug development in making informed
decisions regarding the selection and application of flavoring agents. All quantitative data is
summarized in tables for ease of comparison, and detailed experimental protocols for key
toxicological studies are provided. Furthermore, signaling pathways and experimental
workflows are visualized using Graphviz diagrams.

Regulatory and Safety Profile of Octyl Octanoate

Octyl octanoate is a fatty acid ester used as a flavoring agent in various food products. It is
recognized for its fruity and floral aroma. The safety of octyl octanoate for its intended use in
food has been evaluated by international regulatory bodies.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated octyl
octanoate and concluded that there is "no safety concern at current levels of intake when used
as a flavouring agent"[1][2]. Similarly, in the United States, octyl octanoate is listed by the
Flavor and Extract Manufacturers Association (FEMA) as a Generally Recognized as Safe
(GRAS) substance (FEMA Number: 2811)[3]. It is also included in the Code of Federal
Regulations (CFR) Title 21, Part 172.515 as a synthetic flavoring substance permitted for direct
addition to food for human consumption[4].
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While a specific Acceptable Daily Intake (ADI) or No-Observed-Adverse-Effect-Level (NOAEL)
for octyl octanoate is not explicitly stated in the readily available literature, the consensus from

regulatory bodies indicates a high margin of safety at typical use levels.

Comparison with Alternative Flavoring Agents

Several other alkyl octanoates are used as flavoring agents and can be considered alternatives

to octyl octanoate. This section compares the safety and regulatory status of ethyl octanoate,

hexyl octanoate, and nonyl octanoate.

Table 1: Comparison of Regulatory and Safety Information for Octyl Octanoate and

Alternatives

Octyl Ethyl Hexyl Nonyl
Feature

Octanoate Octanoate Octanoate Octanoate
FEMA GRAS

2811][3] 2449[5] 2575[6] 2790[7]8]
Number

No safety No safety No safety No safety
JECFA concern at concern at concern at concern at
Evaluation current levels of current levels of current levels of current levels of

intake[1][2] intake[5][9] intake[6] intake[7][10]
US FDA 21 CFR 21 CFR 21 CFR 21 CFR
Regulation 172.515[4] 172.515[5] 172.515[6] 172.515[7]

Not readily Not readily Not readily
Oral LD50 (Rat) ) 25.96 g/kg[9] ] ]

available available available

Genotoxicity

No significant
concerns

reported.

Negative in
Ames test and
chromosomal
aberration
test[9].

Not expected to

be genotoxic[11].

No significant
concerns

reported.

Experimental Protocols for Key Toxicological

Studies
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To ensure the safety of food additives, rigorous toxicological studies are conducted. The
following are detailed methodologies for two key experiments commonly cited in safety
assessments.

Repeated Dose 90-Day Oral Toxicity Study in Rodents
(Based on OECD Guideline 408)

This study provides information on the potential adverse effects of a substance following
prolonged and repeated oral exposure.

Test System: Typically, Wistar or Sprague-Dawley rats are used. At the start of the study, the
animals are young and healthy, usually 5-6 weeks old.

e Group Size: At least 10 male and 10 female animals per dose group.

o Dosage: At least three dose levels are used, plus a control group. The highest dose is
selected to induce some toxic effects but not mortality. The lowest dose should not produce
any evidence of toxicity. A limit test at 1000 mg/kg body weight/day may be performed if no
effects are expected.

o Administration: The test substance is administered orally, typically by gavage, or mixed in the
diet or drinking water, seven days a week for 90 days.

e Observations:
o Clinical Signs: Animals are observed daily for any signs of toxicity.
o Body Weight and Food/Water Consumption: Recorded weekly.

o Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study
for analysis of parameters such as red and white blood cell counts, hemoglobin, and liver
and kidney function markers.

o Ophthalmological Examination: Conducted before the start and at the end of the study.

o Pathology: At the end of the 90-day period, all animals are euthanized, and a full necropsy
is performed. Organs are weighed, and tissues are examined microscopically.
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In Vitro Mammalian Cell Gene Mutation Test (Based on
OECD Guideline 476)

This test is used to detect gene mutations induced by chemical substances in cultured
mammalian cells.

o Test System: Commonly used cell lines include Chinese hamster ovary (CHO), Chinese
hamster lung (V79), or mouse lymphoma (L5178Y) cells.

¢ Method: The assay often utilizes the hypoxanthine-guanine phosphoribosyltransferase
(HPRT) locus.

e Procedure:

o Treatment: Cell cultures are exposed to the test substance, both with and without an
external metabolic activation system (e.g., a liver S9 fraction), for a defined period
(typically 3-6 hours).

o Expression Period: After treatment, the cells are cultured in a growth medium for a period
to allow for the expression of any induced mutations (typically 7-9 days).

o Mutant Selection: The cells are then cultured in a selective medium containing a cytotoxic
agent, such as 6-thioguanine (for the HPRT assay). Normal cells will be killed by the
selective agent, while mutant cells that have lost the function of the target gene will survive
and form colonies.

o Data Analysis: The number of mutant colonies is counted, and the mutation frequency is
calculated relative to the number of surviving cells.

Visualizing Biological and Experimental Processes
Metabolic Pathway of Octyl Octanoate

Octyl octanoate, being an ester of a fatty acid and a fatty alcohol, is expected to be
hydrolyzed in the body into its constituent parts: octanoic acid (a fatty acid) and octanol (a fatty
alcohol). These are then further metabolized through normal fatty acid and alcohol metabolic
pathways.
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Caption: Predicted metabolic pathway of octyl octanoate.

Experimental Workflow for a 90-Day Oral Toxicity Study

The following diagram illustrates the key stages of a 90-day repeated dose oral toxicity study.

Caption: Workflow of a 90-day oral toxicity study.

Logical Relationship of Food Additive Safety
Assessment

The safety assessment of a food additive is a multi-faceted process involving various data
points that contribute to the final regulatory decision.

Caption: Key elements of a food additive safety assessment.

Conclusion

Based on the available scientific evidence and the evaluations by reputable international
bodies, octyl octanoate is considered safe for its intended use as a flavoring agent in food. Its
toxicological profile, along with that of similar alkyl octanoates, demonstrates a low level of
concern at current consumption levels. The detailed experimental protocols and visualized
pathways provided in this guide offer a robust framework for understanding the validation
process of food additives like octyl octanoate. Researchers and professionals can confidently
use this information to support their own assessments and product development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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